molecular formula C17H13F3N2O3 B11992677 4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione

4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione

Cat. No.: B11992677
M. Wt: 350.29 g/mol
InChI Key: CJPIRAYKSIRTKE-BLGAYRSQSA-N
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Description

4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione is a synthetic organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione typically involves the reaction of 4-methoxyphenylhydrazine with 4,4,4-trifluoro-1-phenyl-1,3-butanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The hydrazono group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2-(4-methoxyphenyl)-3-oxobutanenitrile
  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Diethyl [4-phenyl-3-(trifluoromethyl)thiophen-2-yl]phosphonate

Uniqueness

4,4,4-Trifluoro-2-((4-methoxy-phenyl)-hydrazono)-1-phenyl-butane-1,3-dione is unique due to its combination of trifluoromethyl, methoxyphenyl, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]-4-phenylbut-3-en-2-one

InChI

InChI=1S/C17H13F3N2O3/c1-25-13-9-7-12(8-10-13)21-22-14(16(24)17(18,19)20)15(23)11-5-3-2-4-6-11/h2-10,23H,1H3/b15-14-,22-21?

InChI Key

CJPIRAYKSIRTKE-BLGAYRSQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C(F)(F)F

Origin of Product

United States

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